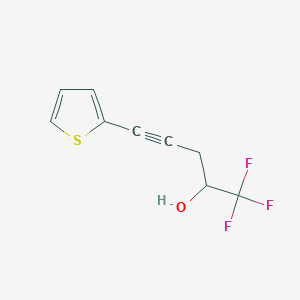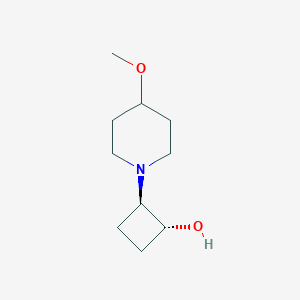
1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol
Overview
Description
1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol is a fluorinated organic compound characterized by its trifluoromethyl group and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and trifluoromethyltrimethylsilane.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide.
Intermediate Formation: The intermediate trifluoromethylated aldehyde is then subjected to a Sonogashira cross-coupling reaction with a terminal alkyne.
Final Steps: The resulting product is purified through column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts such as palladium and copper(I) iodide is common in the Sonogashira coupling step to improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the alkyne moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylated carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Azides or substituted amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, including potential therapeutic agents.
Medicine: The compound's fluorinated structure makes it a candidate for drug design, particularly in the development of antiviral and anticancer drugs.
Industry: Its unique properties are exploited in the creation of advanced materials and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-5-(thiophen-2-yl)pent-4-yn-2-ol exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound shares a similar structure but lacks the alkyne group.
2-(Trifluoromethyl)thiophene: A simpler fluorinated thiophene derivative.
Properties
IUPAC Name |
1,1,1-trifluoro-5-thiophen-2-ylpent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)8(13)5-1-3-7-4-2-6-14-7/h2,4,6,8,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCRUVAUXGPVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485606.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)
![1-{[(2-Methoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485609.png)


![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)
![1-{[4-(Propan-2-yl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485618.png)
![1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485619.png)
![1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485620.png)
![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)
![trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485623.png)
